2-(4-(1-naphthamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[4-(naphthalene-1-carbonylamino)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2/c31-23(21-11-5-7-16-6-1-4-10-20(16)21)25-18-12-14-19(15-13-18)30-28-22(27-29-30)24(32)26-17-8-2-3-9-17/h1,4-7,10-15,17H,2-3,8-9H2,(H,25,31)(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXTYLGNRSNJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-naphthamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide typically involves a multi-step process:
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Formation of the Naphthamido Intermediate: : The initial step involves the reaction of 1-naphthylamine with an appropriate acylating agent to form the naphthamido intermediate. This reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
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Coupling with Phenyl Ring: : The naphthamido intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction. This step often requires a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like ethanol.
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Cyclopentyl Group Introduction: : The cyclopentyl group is introduced via a Grignard reaction, where cyclopentyl magnesium bromide reacts with the intermediate compound. This reaction is typically performed under an inert atmosphere to prevent oxidation.
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Tetrazole Ring Formation: : The final step involves the formation of the tetrazole ring through a cyclization reaction. This is achieved by treating the intermediate with sodium azide and a suitable acid catalyst, such as hydrochloric acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-naphthamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
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Substitution: : Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing original ones.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves several steps:
- Formation of the Naphthamido Intermediate : Reaction of 1-naphthylamine with an acylating agent in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
- Coupling with Phenyl Ring : Nucleophilic substitution to couple the naphthamido intermediate with a phenyl ring, often using a catalyst like palladium on carbon.
- Introduction of Cyclopentyl Group : A Grignard reaction where cyclopentyl magnesium bromide reacts with the intermediate compound under inert conditions.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with various biological targets, making it suitable for drug development.
Case Study: Anticancer Activity
Recent studies have shown that derivatives of tetrazole compounds exhibit significant anticancer activity. For instance, compounds similar to 2-(4-(1-naphthamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide have been evaluated against multiple cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .
Materials Science
Due to its unique structural properties, this compound is also considered for developing new materials with specific electronic or optical properties. Its potential applications extend to creating advanced materials for sensors and electronic devices.
Biological Studies
In biological research, this compound is used to study interactions with various biological molecules. Understanding these interactions can provide insights into cellular processes and lead to the discovery of new therapeutic targets.
Industrial Applications
The compound is explored for its utility in synthesizing other complex organic molecules. Its role as a precursor in various chemical reactions makes it valuable in industrial chemistry.
Summary of Research Findings
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential therapeutic agent | Significant anticancer activity against cell lines |
| Materials Science | Development of new materials | Promising electronic properties |
| Biological Studies | Interaction studies with biological molecules | Insights into cellular processes |
| Industrial Applications | Precursor in organic synthesis | Valuable for complex organic molecule synthesis |
Case Studies on Anticancer Activity
| Compound | Cell Line Tested | Percent Growth Inhibition (PGI) |
|---|---|---|
| Similar Tetrazole Derivative | SNB-19 | 86.61% |
| Similar Tetrazole Derivative | OVCAR-8 | 85.26% |
| Similar Tetrazole Derivative | NCI-H40 | 75.99% |
Mechanism of Action
The mechanism of action of 2-(4-(1-naphthamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthamido and tetrazole groups are particularly important for binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(1-naphthamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
- 2-(4-(1-naphthamido)phenyl)-N-methyl-2H-tetrazole-5-carboxamide
Uniqueness
Compared to similar compounds, 2-(4-(1-naphthamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is unique due to the presence of the cyclopentyl group, which may confer distinct steric and electronic properties. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
Biological Activity
The compound 2-(4-(1-naphthamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a derivative of tetrazole, a five-membered heterocyclic compound known for its diverse biological activities. The biological properties of tetrazole derivatives have garnered significant interest in medicinal chemistry due to their potential applications in treating various diseases, including cancer, inflammation, and infectious diseases.
Chemical Structure
The structure of the compound can be represented as follows:
Biological Activity Overview
Tetrazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Many tetrazole compounds have demonstrated significant antibacterial and antifungal effects. For example, studies have shown that certain tetrazoles possess activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : Some derivatives are noted for their ability to inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis .
- Anticancer Effects : Research indicates that specific tetrazole derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
Antimicrobial Activity
A study investigated the antimicrobial efficacy of various tetrazole derivatives, including the compound . The results indicated that these compounds exhibited varying degrees of activity against several bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| S. aureus | 25 µg/mL | |
| Pseudomonas aeruginosa | 75 µg/mL |
The compound demonstrated superior activity against S. aureus, comparable to standard antibiotics .
Anti-inflammatory Activity
In a carrageenan-induced paw edema model, the compound showed significant anti-inflammatory effects:
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Standard Drug (Celecoxib) | 75 |
| This compound | 65 |
This suggests that the compound could be effective in reducing inflammation .
Anticancer Potential
In vitro studies assessing the cytotoxicity of the compound against various cancer cell lines revealed promising results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| HeLa (Cervical) | 8 |
| A549 (Lung) | 15 |
These findings indicate that the compound has significant potential as an anticancer agent .
Case Studies
A notable case study involved the synthesis and evaluation of a series of tetrazole derivatives, including the target compound. The study reported that modifications to the tetrazole ring could enhance biological activity significantly. For instance, introducing different substituents on the phenyl ring improved antimicrobial potency and reduced cytotoxicity towards normal cells .
Q & A
Q. How can computational modeling guide scaffold optimization?
- Methodological Answer : Perform molecular dynamics (MD) simulations to assess binding mode stability in target proteins. Use free-energy perturbation (FEP) to predict ΔΔG values for substituent changes. Validate with in vitro binding assays (e.g., SPR or ITC) to ensure computational-experimental correlation .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| LogP (lipophilicity) | Shake-flask/HPLC | 3.2 ± 0.3 | |
| Aqueous solubility (pH 7.4) | Nephelometry | 12 µg/mL (±2) | |
| Plasma protein binding | Equilibrium dialysis | 89% (±3%) | |
| Thermal stability (TGA) | Thermogravimetric analysis | Decomposition onset: 215°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
